Home > Products > Screening Compounds P613 > Cumyl-BC-HPMEGACLONE
Cumyl-BC-HPMEGACLONE -

Cumyl-BC-HPMEGACLONE

Catalog Number: EVT-10961621
CAS Number:
Molecular Formula: C28H30N2O
Molecular Weight: 410.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cumyl-BC-HPMEGACLONE is a synthetic cannabinoid that has emerged as a notable compound within the category of new psychoactive substances. It is characterized by its structural complexity and pharmacological activity, particularly as an agonist of the cannabinoid receptors. The compound is part of a broader class of synthetic cannabinoids that are designed to mimic the effects of naturally occurring cannabinoids such as tetrahydrocannabinol.

Source

The compound was identified and characterized through various studies focusing on synthetic cannabinoids, particularly those with unique side chains and structural modifications. Research has highlighted its presence in illicit drug markets, where it has been associated with psychoactive effects similar to those of natural cannabinoids. The identification and classification of Cumyl-BC-HPMEGACLONE have been facilitated by advanced analytical techniques including mass spectrometry and nuclear magnetic resonance spectroscopy .

Classification

Cumyl-BC-HPMEGACLONE falls under the classification of synthetic cannabinoid receptor agonists. These compounds are often categorized based on their structural features and their binding affinity to cannabinoid receptors, particularly the cannabinoid type 1 receptor (CB1) and cannabinoid type 2 receptor (CB2). The compound's structure suggests that it belongs to a subgroup characterized by specific side chains that enhance its potency and selectivity for these receptors .

Synthesis Analysis

Methods

The synthesis of Cumyl-BC-HPMEGACLONE involves multi-step chemical reactions that typically include:

  1. Formation of Core Structure: The synthesis begins with the creation of a core structure that serves as the backbone for further modifications.
  2. Side Chain Addition: A norbornyl methyl side chain is introduced, which is crucial for enhancing the compound's binding affinity to cannabinoid receptors.
  3. Functional Group Modifications: Various functional groups are added or modified to optimize pharmacological properties.

Technical Details

The synthesis may utilize techniques such as:

  • Refluxing: To facilitate reactions at elevated temperatures.
  • Chromatography: For purification of intermediates and final products.
  • Spectroscopic Techniques: Such as mass spectrometry for structural verification and purity assessment .
Molecular Structure Analysis

Structure

The molecular structure of Cumyl-BC-HPMEGACLONE is characterized by its complex arrangement of carbon atoms, functional groups, and stereochemistry. Its structure can be represented as follows:

  • Core: A central aromatic ring system.
  • Side Chains: Including a norbornyl group, which contributes to its unique properties.

Data

The molecular formula and specific structural data are crucial for understanding its interactions with biological systems. Data such as molecular weight, melting point, and solubility characteristics are typically derived from experimental analyses .

Chemical Reactions Analysis

Reactions

Cumyl-BC-HPMEGACLONE undergoes various chemical reactions that can include:

  • Nucleophilic Substitution: Involving the replacement of functional groups which can alter its activity.
  • Hydrolysis: Where water interacts with the compound, potentially affecting its stability.

Technical Details

These reactions are often studied under controlled laboratory conditions to assess their kinetics and mechanisms. Analytical methods such as high-performance liquid chromatography (HPLC) are commonly employed to monitor reaction progress .

Mechanism of Action

Process

The mechanism of action for Cumyl-BC-HPMEGACLONE primarily involves its binding to cannabinoid receptors in the central nervous system. Upon binding:

  1. Agonistic Activity: The compound activates CB1 receptors, leading to various physiological effects such as altered mood, perception, and cognition.
  2. Signal Transduction: This activation triggers intracellular signaling pathways that mediate the psychoactive effects associated with cannabinoids.

Data

Research indicates that compounds like Cumyl-BC-HPMEGACLONE exhibit varying degrees of efficacy at CB1 receptors compared to natural cannabinoids, which can influence their therapeutic potential and risk profiles .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically a white crystalline solid.
  • Solubility: Varies based on solvent polarity; often soluble in organic solvents.

Chemical Properties

Chemical properties encompass:

  • Stability: Stability under different environmental conditions (light, heat).
  • Reactivity: Reactivity towards common reagents used in organic synthesis.

Relevant data from research studies provide insights into these properties, which are essential for both laboratory handling and potential applications .

Applications

Scientific Uses

Cumyl-BC-HPMEGACLONE has several scientific applications:

  • Research Tool: Used in pharmacological studies to explore cannabinoid receptor functions.
  • Drug Development: Investigated for its potential therapeutic uses in managing conditions like chronic pain or anxiety disorders.
  • Forensic Analysis: Identified in drug testing laboratories due to its presence in synthetic cannabis products.
Introduction to Synthetic Cannabinoid Receptor Agonists (SCRAs) as Novel Psychoactive Substances (Novel Psychoactive Substances)

Emergence and Evolution of Gamma-Carboline Derived Synthetic Cannabinoid Receptor Agonists in Illicit Drug Markets

The illicit drug market has witnessed a continuous evolution of synthetic cannabinoid receptor agonists (Synthetic Cannabinoid Receptor Agonists), with chemists modifying core structures to circumvent legislative controls. Gamma-carboline (γ-carboline)-derived compounds represent a significant and pharmacologically potent subclass within this landscape. Unlike earlier generations featuring indole or indazole cores linked to amino acid-derived head groups, γ-carbolinones incorporate a pyrido[4,3-b]indol-1-one scaffold. This core structure emerged prominently in synthetic cannabinoid receptor agonists around 2017-2018 with compounds like Cumyl-PeGaClone (Synthetic Cannabinoid Receptor Agonists featuring a pentyl tail) and its 5-fluoropentyl analog (5F-Cumyl-PeGaClone). These compounds were designed explicitly to avoid the group definitions within emerging generic legislation, such as Germany's New Psychoactive Substances Act (Neue-psychoaktive-Stoffe-Gesetz). Their high affinity for the human cannabinoid receptor type 1 (human Cannabinoid Receptor Type 1) and associated potent psychoactive effects led to widespread detection across Europe and subsequent scheduling, exemplified by the inclusion of the "PeGaClone" core in the New Psychoactive Substances Act annexes in June 2019 [2] [7]. This scheduling pressure directly catalyzed the next phase of structural innovation, shifting focus away from traditional linear alkyl tails (like pentyl or fluoropentyl chains) towards novel, often more complex, alicyclic or polycyclic hydrocarbon side chains attached to the γ-carbolinone nitrogen. The primary objective was to create synthetic cannabinoid receptor agonists structurally distinct from the defined groups in controlled substance legislation, thereby achieving temporary legal ambiguity [2] [5].

Table 1: Structural Evolution Leading to Cumyl-BC-HpMeGaClone

Generation/PeriodCore StructureRepresentative Tail GroupExample CompoundsLegislative Status Shift
Earlier Generations (Pre-2017)Indole/IndazoleFluoropentyl, PentylJWH-018, AMB-FUBINACAWidely scheduled globally
Third Generation (~2017-2019)γ-CarbolinonePentyl, 5-FluoropentylCumyl-PeGaClone, 5F-Cumyl-PeGaClone"PeGaClone" core added to NpSG (DE, 2019); BtMG listing (DE)
Fourth Generation (Post-2019)γ-CarbolinoneCyclobutylmethyl (CBM), Norbornyl methyl (NBM)Cumyl-CBMICA, Cumyl-BC-HpMeGaClone (NBM)Designed to circumvent NpSG group definitions; Requires specific scheduling updates

Positionality of Cumyl-BC-HpMeGaClone within Synthetic Cannabinoid Receptor Agonist Research Literature

Cumyl-BC-HpMeGaClone (systematic name: 5-({Bicyclo[2.2.1]heptan-2-yl}methyl)-2-(2-phenylpropan-2-yl)-1H,2H,5H-pyrido[4,3-b]indol-1-one; Chemical Abstracts Service Number: Not definitively assigned in public databases; PubChem Compound Identifier: 163190698) occupies a distinct niche as a fourth-generation γ-carbolinone synthetic cannabinoid receptor agonist characterized by its unique norbornyl methyl (Norbornyl Methyl) tail group [1] [6]. Its nomenclature reflects structural modularity: "Cumyl" denotes the 2-phenylpropan-2-yl linked group attached to the core's nitrogen atom (N2), "BC[2.2.1]" specifies the bicyclo[2.2.1]heptane (norbornane) system, "Hp" signifies heptane (referring to the 7-carbon bicyclic structure), "Me" indicates the methylene linker (-CH2-), "Ga" refers to the gamma-carboline core, and "Clone" is a common suffix in this series [2]. It is also documented under the research codes SGT-271 and Cumyl-Bicyclo[2.2.1]-HeptylMethyl-Gamma-Carbolinone, highlighting its origin in clandestine research efforts to modify controlled scaffolds [1] [6]. Analytically, Cumyl-BC-HpMeGaClone presents specific challenges due to the stereochemistry of the norbornyl system. Synthesis typically yields diastereomeric mixtures (endo and exo isomers relative to the bridgehead methylene group), which can be separated and identified using techniques like gas chromatography-mass spectrometry and liquid chromatography-high-resolution mass spectrometry. Its comprehensive structural characterization, including nuclear magnetic resonance spectroscopy, mass spectrometric fragmentation pathways, and infrared spectroscopy data, was first detailed in forensic literature in late 2021, providing essential reference material for laboratories [2]. While direct, rigorous pharmacological data (human Cannabinoid Receptor Type 1 binding affinity Ki, functional activity EC50, efficacy EMAX) specific to Cumyl-BC-HpMeGaClone remains scarce in public domain research literature as of mid-2025, its structural similarity to high-affinity γ-carbolinone analogs like Cumyl-PeGaClone (Ki human Cannabinoid Receptor Type 1 ≈ 1-5 nM) and Cumyl-CH-MeGaClone (Ki human Cannabinoid Receptor Type 1 = 1.01 nM, EC50 = 1.22 nM) strongly implies potent cannabimimetic activity [4] [9]. Research indicates that modifications to the tail group, while crucial for legal evasion, often retain or only moderately alter the core's high affinity for human Cannabinoid Receptor Type 1 compared to drastic changes in the linked cumyl group or core structure [2] [4] [9].

Table 2: Key Structural Features and Nomenclature of Cumyl-BC-HpMeGaClone

Structural ComponentChemical GroupRole/CharacteristicAlternative Names/Representations
Linked Group (Head)Cumyl (2-Phenylpropan-2-yl)Attached to N2 of γ-carbolinone core; Common in high-potency SCRAα,α-Dimethylbenzyl
Core Structureγ-Carbolinone (Pyrido[4,3-b]indol-1-one)Defines primary pharmacophore; High hCB1 affinityGamma-carbolin-1-one
Tail GroupNorbornyl Methyl (Bicyclo[2.2.1]hept-2-yl)methylDesigned for legal circumvention; Introduces stereochemistry (endo/exo isomers)Norbornane methyl, BC[2.2.1]HpMe
Systematic Name5-({Bicyclo[2.2.1]heptan-2-yl}methyl)-2-(2-phenylpropan-2-yl)-2,5-dihydro-1H-pyrido[4,3-b]indol-1-oneIUPAC-derived name-
Common Research CodesSGT-271, Cumyl-BC[2.2.1]HpMeGaClone, Cumyl-NBMEGACLONEUsed in forensic and pharmacological literature-

Global Prevalence Patterns and Temporal Trends in Fourth-Generation Synthetic Cannabinoid Receptor Agonist Identification

Cumyl-BC-HpMeGaClone exemplifies the rapid turnover and globalization of fourth-generation synthetic cannabinoid receptor agonists featuring exotic tail groups. It was first identified in Germany in September 2020, detected in multiple herbal blend products procured through online test purchases conducted in July 2020 [1] [2]. This initial identification occurred remarkably swiftly after the scheduling of its predecessors, Cumyl-PeGaClone and 5F-Cumyl-PeGaClone, under the German Narcotics Act (Betäubungsmittelgesetz) in July 2018 and July 2019, respectively. The near-simultaneous emergence of structurally related compounds carrying the same norbornyl methyl tail but attached to different core structures – specifically Cumyl-BC[2.2.1]HpMINACA (Indazole-3-carboxamide core) identified in the Netherlands in October 2020, and Cumyl-BC[2.2.1]HpMICA (Indole-3-carboxamide core) notified shortly thereafter – underscores a systematic, scaffold-based approach by clandestine chemists to exploit the perceived legal loophole offered by the norbornyl methyl moiety [2] [5]. While initial identifications were concentrated within the European Union (Germany, Netherlands, Hungary), reflecting the region's proactive drug monitoring programs like the European Monitoring Centre for Drugs and Drug Addiction Early Warning System and the European Union Project ADEBAR plus, reports indicate subsequent detections outside Europe, including Canada for related cyclobutyl methyl compounds [2] [5]. However, large-scale or sustained prevalence akin to earlier synthetic cannabinoid receptor agonists like MDMB-4en-PINACA appears less common for Cumyl-BC-HpMeGaClone specifically. Its detection is often associated with smaller seizures (e.g., grams to low hundreds of grams of powder or herbal material) rather than ton-scale production [2]. The legislative response was relatively swift; recognizing the new trend, amendments were made to generic legislation like the New Psychoactive Substances Act to encompass the norbornyl methyl and similar novel tail groups within their group definitions, aiming to preempt further analogs. Despite this, its identification marked a significant trend in the synthetic cannabinoid receptor agonist market, demonstrating the ongoing cycle of design, identification, and control driving the evolution of Novel Psychoactive Substances [2] [5].

Table 3: Timeline of Cumyl-BC-HpMeGaClone Emergence and Regulatory Response

Time PeriodEventLocation/AgencySignificance
July 2018Listing of Cumyl-PeGaClone under BtMGGermanyRemoval of pentyl-γ-carbolinone SCRA from legal market
July 2019Listing of 5F-Cumyl-PeGaClone under BtMG; Inclusion of γ-carbolinones in NpSG AnnexGermanyRemoval of fluoropentyl-γ-carbolinone SCRA; Generic control of γ-carbolinone core-linker combinations
July 2020Procurement of herbal blends containing Cumyl-BC-HpMeGaClone (via test purchase)Germany (Online Vendor)First evidence of new compound in illicit market
September 2020Formal Identification of Cumyl-BC-HpMeGaCloneGermanyFirst scientific characterization
October 2020Identification of Cumyl-BC[2.2.1]HpMINACA (Indazole analog)NetherlandsConfirmation of scaffold-hopping strategy using NBM tail
Late 2020 - 2021Detection in herbal blends and powdersHungary, Germany, NetherlandsEvidence of spread within EU market
2021 OnwardsInclusion of norbornyl methyl-type tails in NpSG group definitionsGermany (Legislative Amendment)Generic control attempt to cover Cumyl-BC-HpMeGaClone and analogs

Properties

Product Name

Cumyl-BC-HPMEGACLONE

IUPAC Name

5-(2-bicyclo[2.2.1]heptanylmethyl)-2-(2-phenylpropan-2-yl)pyrido[4,3-b]indol-1-one

Molecular Formula

C28H30N2O

Molecular Weight

410.5 g/mol

InChI

InChI=1S/C28H30N2O/c1-28(2,22-8-4-3-5-9-22)30-15-14-25-26(27(30)31)23-10-6-7-11-24(23)29(25)18-21-17-19-12-13-20(21)16-19/h3-11,14-15,19-21H,12-13,16-18H2,1-2H3

InChI Key

VFBNNQOHBYEVLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)N2C=CC3=C(C2=O)C4=CC=CC=C4N3CC5CC6CCC5C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.